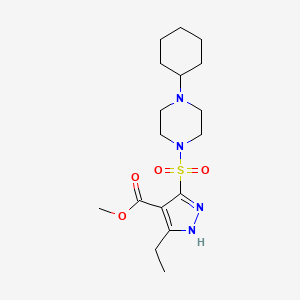![molecular formula C17H17NO2S B2886139 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one CAS No. 321432-56-8](/img/structure/B2886139.png)
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a phenylsulfinyl group, and a propenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one typically involves multiple steps:
-
Formation of the Propenone Backbone: : The initial step often involves the formation of the propenone backbone through an aldol condensation reaction. This can be achieved by reacting an appropriate aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
-
Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via a nucleophilic substitution reaction. This step usually involves the reaction of a suitable precursor with dimethylamine under controlled conditions.
-
Attachment of the Phenylsulfinyl Group: : The phenylsulfinyl group is typically introduced through a sulfoxidation reaction. This can be accomplished by reacting a phenyl sulfide precursor with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The phenylsulfinyl group can undergo further oxidation to form a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the propenone backbone can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, various nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one exerts its effects depends on its application. In medicinal chemistry, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfinyl group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-[4-(phenylthio)phenyl]-2-propen-1-one: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one: Contains a phenylsulfonyl group, which is a further oxidized form of the phenylsulfinyl group.
Uniqueness
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one is unique due to the presence of the phenylsulfinyl group, which imparts distinct redox properties and potential for further functionalization. This makes it particularly valuable in applications requiring specific electronic or oxidative characteristics.
Eigenschaften
IUPAC Name |
(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIWRHHQPOMFM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid](/img/structure/B2886061.png)


![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)


![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)


![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)
